molecular formula C18H16BrN3O2 B14934302 N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B14934302
M. Wt: 386.2 g/mol
InChI Key: UBNPTQKXJONQFO-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a brominated indole-acetamide derivative characterized by a 5-bromo-substituted indole core linked to an N-acetylated phenyl group via an acetamide bridge. The acetylated phenyl group may influence solubility and target binding.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(5-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-9-14(19)5-6-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

UBNPTQKXJONQFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.

    Acetylation: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylamino group.

    Coupling Reaction: Finally, the brominated indole and the acetylated phenyl ring are coupled using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs share the 5-bromoindole-acetamide backbone but differ in substituents on the indole nitrogen, acetamide side chain, or aromatic rings. These variations significantly impact molecular weight, lipophilicity, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₁₇H₁₄BrN₃O₂ 384.22 5-Bromoindole, 3-acetylamino phenyl Balanced lipophilicity due to acetyl group -
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide C₁₈H₁₆BrN₂O 377.24 5-Bromoindole, phenylethyl Increased lipophilicity (logP ~3.5) due to aromatic side chain
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide C₁₆H₁₃BrN₂O₃ 385.19 3-Formyl, furylmethyl Enhanced reactivity (formyl group); polar furan improves solubility
N-[4-[2-Amino-4-(5-bromo-1H-indol-3-yl)pyrimidin-5-yl]phenyl]acetamide C₂₀H₁₆BrN₅O 422.28 Pyrimidine-indole hybrid Extended conjugation may enhance DNA intercalation potential
2-(5-Bromo-1H-indol-3-yl)-N-hydroxyacetamide C₁₀H₉BrN₂O₂ 285.10 N-Hydroxyacetamide Hydroxamic acid moiety enables metal chelation (e.g., HDAC inhibition)

Key Observations :

  • Reactivity : Formyl-substituted derivatives () are more electrophilic, enabling covalent interactions with biological targets.

Key Observations :

  • Protecting Groups : Trityl groups () stabilize intermediates but require acidic deprotection.
  • Coupling Agents : DCC/DMAP () and NaH () are common for amide bond formation.
  • Yields : Moderate yields (40–60%) are typical due to steric hindrance from bulky substituents.

Anti-Proliferative Activity :

  • Compound 4b () showed IC₅₀ values <10 µM against breast cancer (MCF-7) cells, attributed to indazole-acetamide interactions with tubulin or kinases.
  • Pyrimidine-indole hybrids () may target DNA replication or receptor tyrosine kinases.

Enzyme Modulation :

    Biological Activity

    N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by an indole moiety with a bromine substituent and an acetylamino group, suggests significant potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Structural Characteristics

    The molecular formula of this compound is C18H16BrN3O2, with a molecular weight of approximately 386.2 g/mol. The presence of the bromine atom on the indole ring is crucial as it can enhance the compound's reactivity and biological interactions compared to similar compounds lacking such substitutions.

    Anticancer Activity

    Indole derivatives, including this compound, have been shown to exhibit anticancer properties . This activity is primarily attributed to their ability to interact with various biological targets involved in cell proliferation and apoptosis. For instance:

    • Mechanism of Action : The compound may inhibit specific kinases or transcription factors that play a role in cancer cell growth. This inhibition could lead to reduced tumor cell viability and increased apoptosis rates.
    • Case Studies : Research has demonstrated that similar indole derivatives can significantly reduce the viability of cancer cell lines in vitro, suggesting that this compound may also possess comparable effects.

    Antimicrobial Activity

    The compound's structure suggests potential antimicrobial properties , particularly against bacterial and fungal pathogens. The indole moiety is known for its ability to penetrate microbial membranes, which can enhance its efficacy as an antimicrobial agent.

    • Research Findings : Studies have reported that compounds with similar structures exhibit varying degrees of antimicrobial activity, with some showing effective inhibition against Gram-positive and Gram-negative bacteria.

    Comparative Analysis of Related Compounds

    Compound NameStructural FeaturesBiological Activity
    This compoundIndole ring with bromineAnticancer, Antimicrobial
    5-BromoindoleSimple indole structure with bromineAnticancer properties
    N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamideIndole ring with bromineAnticancer

    Mechanistic Insights

    The biological activity of this compound can be attributed to its ability to mimic tryptophan, allowing it to bind effectively to various biological sites. This mimicry facilitates interactions with receptors and enzymes that are critical in mediating cellular responses.

    Inhibition Studies

    Recent studies have focused on the inhibitory effects of this compound on specific enzymes involved in cancer progression:

    • Inhibition of Kinases : The compound has been evaluated for its ability to inhibit kinases associated with cancer cell signaling pathways.
    • IC50 Values : Preliminary data suggest IC50 values in the micromolar range for various targets, indicating moderate potency that warrants further investigation.

    Future Directions

    Given its promising biological activities, further research on this compound is essential for:

    • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
    • Derivatives Development : Synthesizing analogs to enhance potency and selectivity against specific biological targets.
    • Mechanism Elucidation : Detailed mechanistic studies are necessary to fully understand how this compound interacts at the molecular level within biological systems.

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